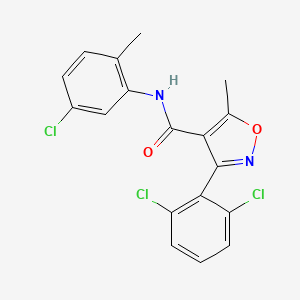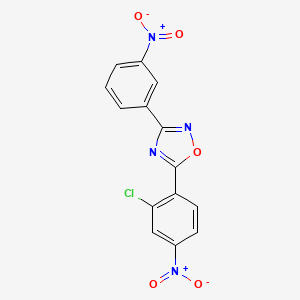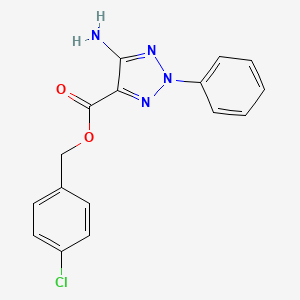![molecular formula C20H23NO3S B6088062 {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPPP and is a member of the phenylpiperidine family of compounds. FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study.
Mécanisme D'action
The mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. FPPP has been shown to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which can have a variety of effects on the central nervous system.
Biochemical and physiological effects:
FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study. FPPP has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. FPPP has also been found to have analgesic effects, which make it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPPP in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the dopamine system and its role in various physiological processes. However, there are also limitations to using FPPP in lab experiments. One of the primary limitations is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on FPPP. One area of interest is the development of new pain medications that are based on the structure of FPPP. Another area of interest is the role of FPPP in addiction and substance abuse. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in addiction and substance abuse. Therefore, further research on the effects of FPPP on these processes could lead to the development of new treatments for addiction.
Méthodes De Synthèse
The synthesis of FPPP is a complex process that involves several steps. The first step is the synthesis of 4-(methylthio)phenyl)magnesium bromide, which is then reacted with 3-(2-furyl)propanoyl chloride to form 3-(2-furyl)propanoyl-4-(methylthio)phenylmethanol. This compound is then reacted with piperidine to form {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone.
Applications De Recherche Scientifique
FPPP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where FPPP has been found to have a variety of effects on the central nervous system. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in a variety of physiological processes, including motivation, reward, and movement.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-25-18-9-6-15(7-10-18)20(23)16-4-2-12-21(14-16)19(22)11-8-17-5-3-13-24-17/h3,5-7,9-10,13,16H,2,4,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMOSNLVUKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]methyl}benzoate](/img/structure/B6087994.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)

![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)

methanone](/img/structure/B6088047.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)